![molecular formula C6H4BrN3S B1374291 5-溴噻吩并[2,3-D]嘧啶-4-胺 CAS No. 1337532-92-9](/img/structure/B1374291.png)

5-溴噻吩并[2,3-D]嘧啶-4-胺

描述

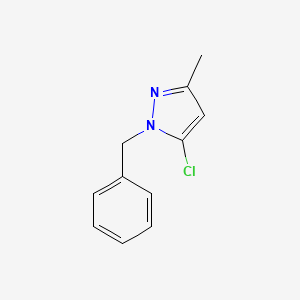

5-Bromothieno[2,3-D]pyrimidin-4-amine is a chemical compound with the linear formula C6H4BrN3S . It has a molecular weight of 230.09 .

Synthesis Analysis

The synthesis of 5-Bromothieno[2,3-D]pyrimidin-4-amine and similar compounds has been reported in several studies . For instance, one study reported the synthesis of a series of 8-arylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amines via a microwave-assisted multi-step synthesis . Another study reported the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Molecular Structure Analysis

The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4-amine consists of a six-membered ring containing two nitrogen atoms and one sulfur atom . The bromine atom is attached to the fifth carbon atom in the ring .科学研究应用

Anti-Inflammatory Applications

Pyrimidines, including 5-Bromothieno[2,3-D]pyrimidin-4-amine, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .

Antioxidant Applications

Pyrimidines also exhibit antioxidant effects . They can neutralize harmful free radicals in the body, which can help prevent various diseases and conditions associated with oxidative stress .

Antibacterial Applications

Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .

Antiviral Applications

Some pyrimidines have been found to have antiviral properties . They can inhibit the replication of certain viruses, which could potentially be used in the treatment of various viral infections .

Antifungal Applications

Pyrimidines also exhibit antifungal effects . They can inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .

Antituberculosis Applications

Pyrimidines have been found to have antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Synthesis of Novel Compounds

5-Bromothieno[2,3-D]pyrimidin-4-amine can be used in the synthesis of novel compounds . Researchers are working on designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Pharmaceutical Research

5-Bromothieno[2,3-D]pyrimidin-4-amine is used in pharmaceutical research . It’s a building block in the synthesis of various pharmaceutical compounds .

未来方向

The future directions for research on 5-Bromothieno[2,3-D]pyrimidin-4-amine could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the reported activities of related compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

作用机制

Target of Action

The primary target of 5-Bromothieno[2,3-D]pyrimidin-4-amine is Cyt-bd , a protein complex found in the respiratory chain of many bacteria . This protein complex plays a crucial role in the energy metabolism of these organisms.

Mode of Action

5-Bromothieno[2,3-D]pyrimidin-4-amine interacts with its target, Cyt-bd, by inhibiting its function

Biochemical Pathways

The inhibition of Cyt-bd by 5-Bromothieno[2,3-D]pyrimidin-4-amine affects the respiratory chain of the bacteria, disrupting their energy metabolism . This disruption can lead to the death of the bacteria, making 5-Bromothieno[2,3-D]pyrimidin-4-amine a potential antibacterial agent.

Result of Action

The result of the action of 5-Bromothieno[2,3-D]pyrimidin-4-amine is the disruption of the energy metabolism of bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs.

属性

IUPAC Name |

5-bromothieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGNYVXBEMTBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2S1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735838 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337532-92-9 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

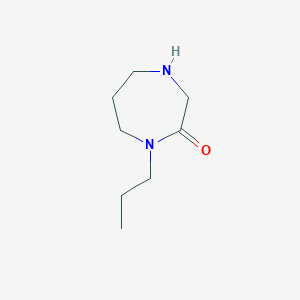

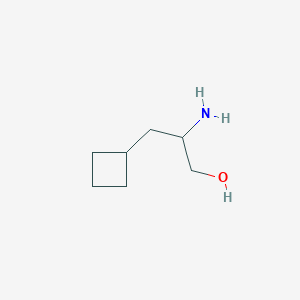

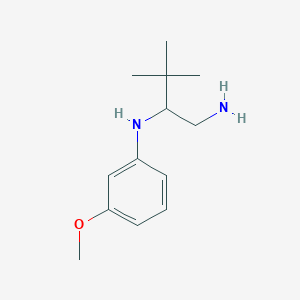

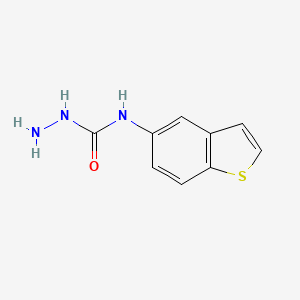

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)

![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)